molecular formula C13H15NO6 B023407 N-Succinyl-L-tyrosine CAS No. 374816-32-7

N-Succinyl-L-tyrosine

Cat. No.: B023407
CAS No.: 374816-32-7
M. Wt: 281.26 g/mol
InChI Key: ZMLAEOWQOQIWJT-JTQLQIEISA-N
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Description

N-Succinyl-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Newborn Screening and Diagnosis of Tyrosinemia

  • Newborn Screening : N-Succinyl-L-tyrosine has been studied for its role in newborn screening. Tyrosinemia type I (TYR 1) is a disorder detectable through newborn screening where succinylacetone (SUAC), a metabolite related to this compound, is a diagnostic marker. An assay developed allows simultaneous determination of acylcarnitines, amino acids, and SUAC in dried blood spots by mass spectrometry, facilitating early detection and treatment of TYR 1 (Turgeon et al., 2008).

Biochemical Research and Enzyme Studies

  • Biochemical Analysis : this compound has been used in biochemical studies such as the succinylation of pepsinogen. This process involves the reaction of succinic anhydride with pepsinogen, leading to succinylpepsinogen, where various amino groups, including tyrosine residues, are succinylated. This modification impacts the protein's susceptibility to activation and its macromolecular conformation (Gounaris & Perlmann, 1967).

Pharmaceutical Applications

  • Pharmaceutical Purification : In the pharmaceutical industry, this compound is relevant in the purification of clavulanic acid, a beta-lactamase inhibitor. A molecularly imprinted polymer was created for the specific adsorption of succinyl L-tyrosine, a by-product in clavulanic acid fermentation. This polymer effectively removes impurities from the final product (Yu et al., 2002).

Nutritional Research

  • Nutritional and Metabolic Studies : The compound has been investigated in the context of omega-3 fatty acid supplementation and its impact on mitochondrial energy metabolism and oxidative stress. Studies on rats have shown that omega-3 fatty acid supplementation can prevent changes in mitochondrial energy metabolism caused by chronic administration of L-tyrosine, highlighting the importance of this compound in metabolic pathways (Carvalho-Silva et al., 2019).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling N-Succinyl-L-tyrosine . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While the future directions of N-Succinyl-L-tyrosine specifically were not found in the retrieved papers, it’s worth noting that the enzymatic production of L-tyrosine derivatives, which includes this compound, is a topic of ongoing research . The development of novel drugs for treating diseases like small cell lung cancer is also a future direction .

Biochemical Analysis

Biochemical Properties

N-Succinyl-L-tyrosine is involved in the transamination of prephenate into arogenate in the tyrosine metabolism pathway . This process is performed by three different aminotransferases: 1b aspartate aminotransferase (1b AAT), N-succinyl-L,L-diaminopimelate aminotransferase, and branched-chain aminotransferase . The interaction of this compound with these enzymes plays a crucial role in the biosynthesis of aromatic amino acids .

Cellular Effects

It is known that tyrosine-derived metabolites play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . As a derivative of tyrosine, this compound may have similar influences on cell function.

Molecular Mechanism

The molecular mechanism of this compound is closely related to its role in the tyrosine metabolism pathway. It interacts with specific enzymes to facilitate the transamination of prephenate into arogenate . This process involves binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of this compound, as well as its long-term effects on cellular function, are important factors in its use in biochemical research .

Metabolic Pathways

This compound is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate . This process involves interactions with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAEOWQOQIWJT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432580
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374816-32-7
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Carboxy-1-oxopropyl)-L-tyrosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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